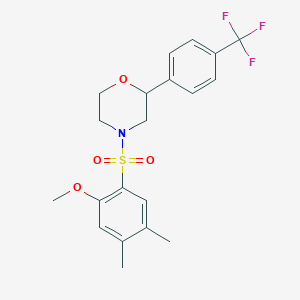
4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a useful research compound. Its molecular formula is C20H22F3NO4S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine , often referred to as Compound A , is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C18H20F3N1O3S1
- Molecular Weight : 393.42 g/mol
- CAS Number : 721446-00-0
The structure of Compound A includes a morpholine ring substituted with a sulfonyl group and aromatic rings, which contribute to its potential biological activities.
Compound A's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, its sulfonamide moiety is known to interact with carbonic anhydrases and other sulfonamide-sensitive enzymes, potentially influencing metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer potential of Compound A. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : Compound A showed significant inhibition of cell proliferation.
- Lung Cancer (A549) : The compound induced apoptosis and cell cycle arrest.
The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell survival signaling cascades.
Antimicrobial Activity
Compound A also exhibits antimicrobial properties. It has been tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound demonstrated bacteriostatic effects, suggesting potential use as an antimicrobial agent in therapeutic applications.
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of Compound A against various cancer cell lines. The results indicated that Compound A not only inhibited proliferation but also induced apoptosis through mitochondrial pathways. The study highlighted the potential for further development as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of Compound A against resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.
Eigenschaften
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c1-13-10-17(27-3)19(11-14(13)2)29(25,26)24-8-9-28-18(12-24)15-4-6-16(7-5-15)20(21,22)23/h4-7,10-11,18H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFWJECJCRWFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














